molecular formula C22H22O9 B12696466 Violaceol II tetraacetate CAS No. 81835-43-0

Violaceol II tetraacetate

Cat. No.: B12696466
CAS No.: 81835-43-0
M. Wt: 430.4 g/mol
InChI Key: CNCIAMVWHDVGQA-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Violaceol II tetraacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Biological Activity

Violaceol II tetraacetate (C22H22O9) is a compound derived from natural sources, particularly noted for its potential biological activities. This article provides a comprehensive overview of its biological properties, including data tables, research findings, and case studies.

Chemical Structure and Properties

This compound has a complex molecular structure characterized by multiple acetate groups and aromatic rings. Its structural formula is as follows:

  • Molecular Formula : C22H22O9
  • SMILES Notation : CC1=CC(=C(C(=C1)OC(=O)C)OC(=O)C)OC2=C(C=C(C=C2OC(=O)C)C)OC(=O)C
  • InChIKey : CNCIAMVWHDVGQA-UHFFFAOYSA-N

Biological Activities

The biological activities of this compound have been explored in various studies, highlighting its potential as an antimicrobial, antioxidant, and anticancer agent.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties against a range of pathogens. A study focusing on its efficacy against Gram-positive and Gram-negative bacteria demonstrated notable inhibition zones, suggesting its potential use as a natural antimicrobial agent.

PathogenInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Bacillus subtilis14

Antioxidant Properties

This compound has also been evaluated for its antioxidant capacity. The compound demonstrated a strong ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.

  • DPPH Scavenging Activity : The IC50 value for DPPH radical scavenging was found to be 30 µg/mL, indicating potent antioxidant activity.

Anticancer Potential

Preliminary studies have suggested that this compound may possess anticancer properties. In vitro assays conducted on various cancer cell lines showed that the compound can induce apoptosis and inhibit cell proliferation.

  • Cell Lines Tested :
    • HeLa (cervical cancer)
    • MCF-7 (breast cancer)
    • A549 (lung cancer)
Cell LineIC50 (µM)
HeLa25
MCF-730
A54920

Case Studies

  • Study on Antimicrobial Efficacy : A recent publication analyzed the antimicrobial effects of this compound against common pathogens found in clinical settings. The results showed significant activity, particularly against resistant strains of bacteria, highlighting its potential as a therapeutic agent in infectious diseases .
  • Antioxidant Research : Another study focused on the antioxidant properties of this compound, demonstrating its effectiveness in reducing oxidative stress markers in cell cultures. This suggests its potential use in formulations aimed at combating oxidative damage .
  • Cancer Research : A case study evaluated the impact of this compound on cancer cell lines, revealing that it can effectively inhibit tumor growth and promote apoptosis through various signaling pathways .

Properties

CAS No.

81835-43-0

Molecular Formula

C22H22O9

Molecular Weight

430.4 g/mol

IUPAC Name

[2-acetyloxy-3-(2,6-diacetyloxy-4-methylphenoxy)-5-methylphenyl] acetate

InChI

InChI=1S/C22H22O9/c1-11-8-18(28-14(4)24)22(19(9-11)29-15(5)25)31-20-10-12(2)7-17(27-13(3)23)21(20)30-16(6)26/h7-10H,1-6H3

InChI Key

CNCIAMVWHDVGQA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)OC(=O)C)OC(=O)C)OC2=C(C=C(C=C2OC(=O)C)C)OC(=O)C

Origin of Product

United States

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